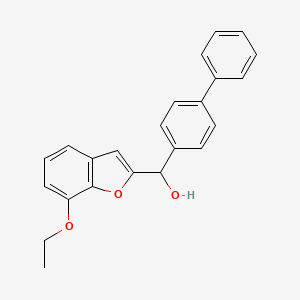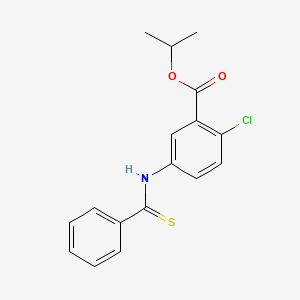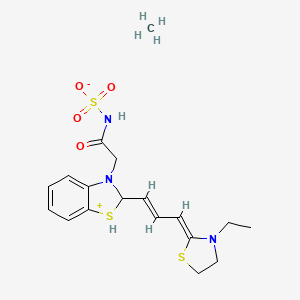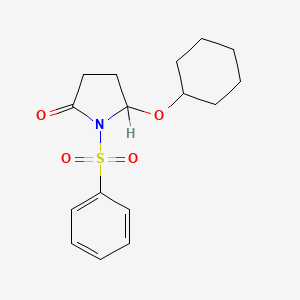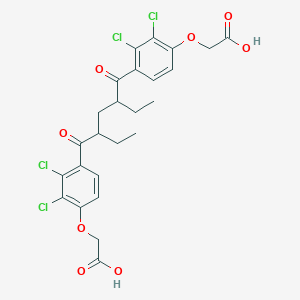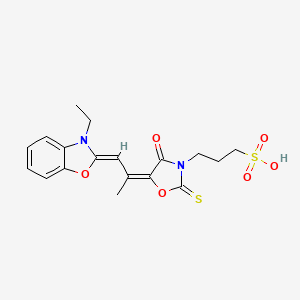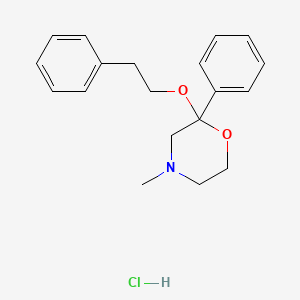
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology .
Méthodes De Préparation
The synthesis of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through crystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as depression and anxiety, due to its ability to modulate neurotransmitter levels.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The pathways involved include the modulation of serotonin and dopamine receptors, which are critical in regulating mood and behavior .
Comparaison Avec Des Composés Similaires
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride can be compared with other similar compounds, such as:
2-Phenylmorpholine: Known for its stimulant effects and use in the treatment of attention deficit hyperactivity disorder.
3-Methyl-2-phenylmorpholine: Studied for its potential as an anorectic agent.
4-Methyl-2-phenylmorpholine: Investigated for its effects on serotonin receptors and potential use in treating depression
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
124497-92-3 |
|---|---|
Formule moléculaire |
C19H24ClNO2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-2-(2-phenylethoxy)morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-20-13-15-22-19(16-20,18-10-6-3-7-11-18)21-14-12-17-8-4-2-5-9-17;/h2-11H,12-16H2,1H3;1H |
Clé InChI |
NUQZKZAUROUDCF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC(C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



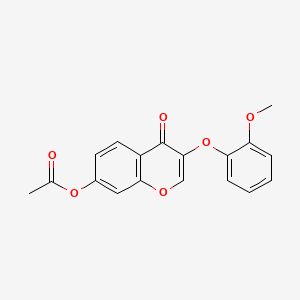
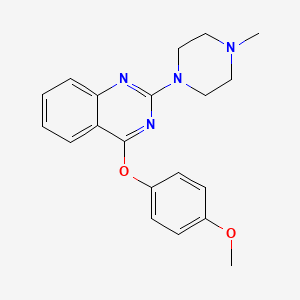
![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
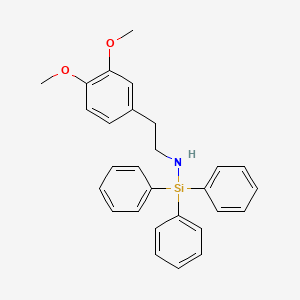
![Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12720820.png)
